![molecular formula C16H15N3O3 B2721786 1-(1-(1H-indole-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795085-51-6](/img/structure/B2721786.png)
1-(1-(1H-indole-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-(1H-indole-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione, commonly known as IND-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. IND-2 is a synthetic compound that belongs to the class of indole-3-carboxylic acid derivatives.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown anticancer activity . They could be used in the development of new cancer treatments.
Anti-HIV Activity
Some indole derivatives have been found to have anti-HIV activity . This suggests potential applications in the treatment of HIV.
Antioxidant Activity
Indole derivatives can also act as antioxidants . This could make them useful in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests potential applications in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . They could be used in the development of new treatments for tuberculosis.
Antidiabetic Activity
Indole derivatives also exhibit antidiabetic properties . This makes them potentially useful in the treatment of diabetes.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound could influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in bioactive molecules can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that the compound could have a wide range of molecular and cellular effects.
properties
IUPAC Name |
1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14-5-6-15(21)19(14)10-8-18(9-10)16(22)12-7-17-13-4-2-1-3-11(12)13/h1-4,7,10,17H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJHLOPZPOWIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
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